Tizanidine-d4 Hydrochloride
Overview
Description
Tizanidine-d4 (hydrochloride) is a deuterated form of tizanidine hydrochloride, a centrally acting skeletal muscle relaxant. It is primarily used as an internal standard for the quantification of tizanidine in various analytical applications, such as mass spectrometry. The compound is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise analytical measurements .
Mechanism of Action
- These receptors are located in the central nervous system (CNS) and peripheral tissues. By binding to these receptors, Tizanidine-d4 inhibits excitatory neurotransmitter release, leading to reduced muscle spasm .
- By inhibiting excitatory neurotransmitters, Tizanidine-d4 reduces the facilitation of spinal motor neurons, leading to decreased muscle tone and spasticity .
- Impact on Bioavailability : Due to its short duration of action, tizanidine use is typically reserved for specific relief needs .
- Cellular effects include relaxation of skeletal muscle fibers and improved functional mobility for patients with spasticity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Tizanidine-d4 Hydrochloride acts as an agonist at alpha-2 adrenergic receptor sites, resulting in presynaptic inhibition of motor neurons . This action leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing neuronal excitation induced by noxious stimuli and depressing spontaneous neuronal firing . This effect on cell signaling pathways leads to a decrease in muscle spasticity without affecting their strength .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It acts as an alpha-2 adrenergic receptor agonist, reducing spasticity by causing presynaptic inhibition of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The drug exhibits a short elimination half-life of approximately 2.5 hours . It is also subject to extensive first-pass metabolism, which can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The drug has not been shown to exert direct effects on skeletal muscle fibers or the neuromuscular junction, and it has shown no significant effect on monosynaptic spinal reflexes . The effects of this compound are greatest on polysynaptic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by the CYP1A2 enzyme . The drug undergoes phase I metabolism via oxidation of the imidazoline moiety, the aromatic ring, and the benzothiodiazole ring .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The drug is centrally acting, and its effects are primarily observed in the central nervous system . The drug’s distribution within the body is influenced by its extensive metabolism and its interactions with various enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are primarily observed in the central nervous system. The drug acts by blocking nerve impulses through presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters from the presynaptic terminal of the spinal interneurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tizanidine-d4 (hydrochloride) involves the deuteration of tizanidine hydrochlorideThe specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Tizanidine-d4 (hydrochloride) involves large-scale deuteration processes, which are carried out under controlled conditions to ensure high purity and yield. The production process includes the use of specialized equipment and reagents to facilitate the incorporation of deuterium atoms into the tizanidine molecule .
Chemical Reactions Analysis
Types of Reactions: Tizanidine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The deuterium atoms in Tizanidine-d4 can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Tizanidine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tizanidine in complex mixtures.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of tizanidine in biological systems.
Medicine: Utilized in clinical research to study the efficacy and safety of tizanidine in various therapeutic applications.
Industry: Applied in the development and quality control of pharmaceutical formulations containing tizanidine.
Comparison with Similar Compounds
Tizanidine hydrochloride: The non-deuterated form of Tizanidine-d4, used for similar therapeutic purposes.
Clonidine: Another alpha-2 adrenergic agonist with similar muscle relaxant properties.
Baclofen: A GABA-B receptor agonist used for muscle spasticity, with a different mechanism of action.
Uniqueness: Tizanidine-d4 (hydrochloride) is unique due to its deuterium substitution, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-URZLSVTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670104 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-51-5 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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